![molecular formula C18H20N2O5 B2917817 N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 877631-23-7](/img/structure/B2917817.png)
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a furan ring, a morpholine ring, and a benzo[d][1,3]dioxole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a morpholine ring, and a benzo[d][1,3]dioxole ring. These rings could potentially interact through pi-pi stacking or other intermolecular forces, which could influence the compound’s properties .Chemical Reactions Analysis
Similar compounds have been subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The specific reactions that “this compound” would undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the morpholine ring could influence its solubility in water, while the presence of the furan and benzo[d][1,3]dioxole rings could influence its reactivity .Applications De Recherche Scientifique
Synthesis and Crystallography
Research has demonstrated the synthesis of complex organic molecules involving morpholino and furan units, highlighting methodologies that could be applicable to the synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide. For example, the synthesis and crystallographic analysis of morpholino-fused compounds reveal insights into their structural properties, which are crucial for understanding their chemical behavior and potential applications (Lu et al., 2017).
Biological Activity
Compounds incorporating furan and morpholine rings have been explored for their biological activities. Studies on derivatives show effective inhibition on the proliferation of cancer cell lines, suggesting that molecules with similar structures, including this compound, could have potential as therapeutic agents (Lu et al., 2017).
Material Science Applications
In the realm of materials science, the synthesis of polymers and coatings from furanic compounds indicates the potential of using similar chemical frameworks for developing new materials. Research on the polymerization of furandicarboxylic acid-based compounds demonstrates their applicability in creating renewable poly(ester amide)s, which could extend to derivatives of this compound for environmentally friendly materials (Wilsens et al., 2015).
Antimicrobial Agents
The design and synthesis of new derivatives containing morpholine moieties as antimicrobial agents underscore the importance of these chemical motifs in developing new pharmaceuticals. Such studies suggest that this compound could be explored for antimicrobial properties, contributing to the search for new therapeutic agents (Sahin et al., 2012).
Mécanisme D'action
Target of Action
The compound, also known as N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide, has been reported to exhibit anticancer activity against various cancer cell lines . The primary targets of this compound are likely to be associated with the cellular processes involved in cancer progression, such as cell cycle regulation and apoptosis .
Mode of Action
The compound interacts with its targets, leading to changes in cellular processes. For instance, one study reported that a similar compound caused cell cycle arrest at the S phase and induced apoptosis in cancer cells . This suggests that N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide may interact with its targets in a similar manner, disrupting the normal cell cycle and promoting programmed cell death.
Biochemical Pathways
Given its anticancer activity, it is likely that it impacts pathways related to cell proliferation, cell cycle regulation, and apoptosis
Result of Action
The compound’s action results in molecular and cellular effects that inhibit cancer cell growth. As mentioned, it has been suggested to cause cell cycle arrest and induce apoptosis in cancer cells . These effects could potentially lead to a reduction in tumor size and slow the progression of the disease.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-18(13-3-4-16-17(10-13)25-12-24-16)19-11-14(15-2-1-7-23-15)20-5-8-22-9-6-20/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTBUWFKEQEJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

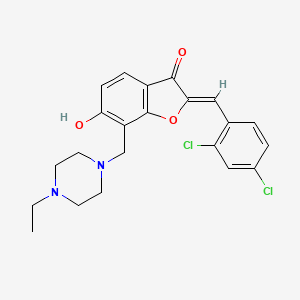
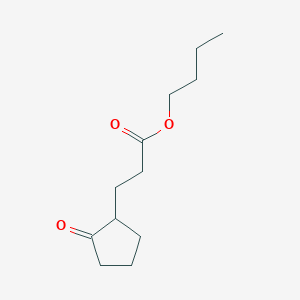
![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)
![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)
![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)
![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)
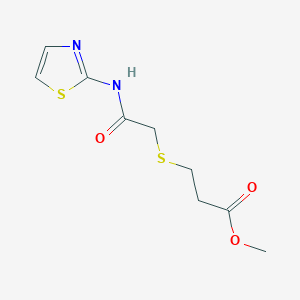
![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)
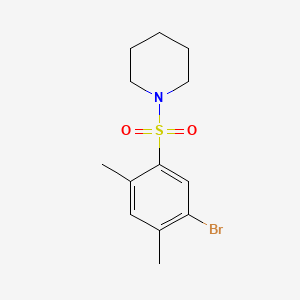
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)
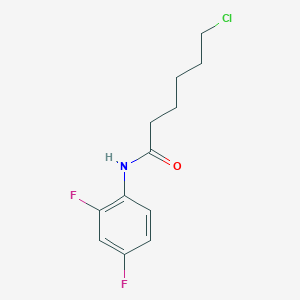
![4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2917754.png)
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2917755.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)